3-Phenylpropanoic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

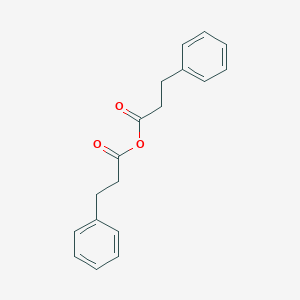

3-phenylpropanoyl 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAHPYZABTWPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)OC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515521 | |

| Record name | 3-Phenylpropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15781-96-1 | |

| Record name | 3-Phenylpropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Phenylpropanoic Anhydride

This technical guide provides an in-depth overview of 3-Phenylpropanoic anhydride, a significant reagent and intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines its chemical and physical properties, key experimental methodologies, and illustrates a fundamental reaction pathway.

Core Properties and Data

This compound, also known as hydrocinnamic anhydride, is a symmetrical anhydride derived from 3-phenylpropanoic acid. Its utility in synthesis is primarily centered on its function as an acylating agent, enabling the introduction of the 3-phenylpropanoyl group into various molecules.

Physicochemical and Computed Data

The following table summarizes key quantitative data for this compound, providing a comparative overview of its molecular and physical properties.

| Property | Value | Source(s) |

| CAS Number | 15781-96-1 | [1][2] |

| Molecular Formula | C₁₈H₁₈O₃ | [1][2] |

| Molecular Weight | 282.33 g/mol | [1][2] |

| IUPAC Name | 3-phenylpropanoyl 3-phenylpropanoate | [2] |

| XLogP3 | 3.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Exact Mass | 282.125594432 Da | [1] |

| Complexity | 293 | [1] |

| Polar Surface Area | 43.37 Ų | [1] |

Experimental Protocols

The primary application of this compound and its in-situ generated analogues is in acylation reactions, particularly for the formation of amides and esters. Below is a representative experimental protocol for the direct formation of an amide from 3-phenylpropanoic acid, a reaction that proceeds through an activated anhydride-like intermediate.

General Procedure for Direct Amide Formation

This protocol details the direct coupling of 3-phenylpropanoic acid with an amine, a common application for which this compound would be a suitable, albeit pre-formed, reagent.

Objective: To synthesize N-(4-Methylbenzyl)-3-phenylpropionamide from 3-phenylpropanoic acid and 4-methylbenzylamine.

Materials:

-

3-Phenylpropanoic acid (0.150 g, 1.0 mmol)

-

4-Methylbenzylamine (0.13 mL, 1.0 mmol)

-

Toluene (solvent)

-

Dichloromethane (for recrystallization)

-

Hexane (for recrystallization)

Procedure:

-

Combine 3-phenylpropanoic acid (1.0 mmol) and 4-methylbenzylamine (1.0 mmol) in a suitable reaction vessel.

-

Add toluene to achieve a concentration of 1.0 M.

-

Heat the reaction mixture to 110 °C for approximately 20-22 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or ¹H NMR spectroscopy) to confirm the consumption of starting materials.

-

Upon completion, remove the toluene solvent using a rotary evaporator.

-

Purify the resulting crude product by recrystallization from a dichloromethane/hexane solvent system.

-

The final product, N-(4-Methylbenzyl)-3-phenylpropionamide, is recovered as an off-white solid.

Results: This procedure typically yields the desired amide product in high conversion, with isolated yields often exceeding 80%.

Reaction Pathways and Workflows

Carboxylic anhydrides are key intermediates in many coupling reactions. One of the most fundamental pathways is the formation of an amide via a mixed carbonic-carboxylic anhydride intermediate. This process involves the "activation" of a carboxylic acid, such as 3-phenylpropanoic acid, which then becomes susceptible to nucleophilic attack by an amine.

Caption: Amide synthesis via a mixed anhydride intermediate.

References

An In-Depth Technical Guide to 3-Phenylpropanoic Anhydride

This technical guide provides a comprehensive overview of 3-phenylpropanoic anhydride, a key chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

This compound, also known as hydrocinnamic anhydride, is a symmetrical anhydride derived from 3-phenylpropanoic acid. The molecule consists of two 3-phenylpropanoyl groups linked by an oxygen atom.

Molecular Formula: C₁₈H₁₈O₃[1]

Molecular Weight: 282.33 g/mol [1]

IUPAC Name: 3-phenylpropanoyl 3-phenylpropanoate[1]

CAS Number: 15781-96-1[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₃ | [1] |

| Molecular Weight | 282.33 g/mol | [1] |

| XLogP3-AA | 3.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 8 | [1] |

Spectroscopic Data

Table 2.1: ¹H NMR Data for 3-Phenylpropanoic Acid

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 10.72 | s | 1H, COOH | [3] |

| 7.27 | t | 2H, Ar-H | [3] |

| 7.19 | t | 1H, Ar-H | [3] |

| 7.18 | d | 2H, Ar-H | [3] |

| 2.93 | s | 2H, -CH₂-Ph | [3] |

| 2.67 | t | 2H, -CH₂-COOH | [4] |

Table 2.2: ¹³C NMR Data for 3-Phenylpropanoic Acid

| Chemical Shift (ppm) | Assignment | Reference |

| 179.04 | C=O | [4] |

| 140.18 | Ar-C (quaternary) | [4] |

| 128.56 | Ar-CH | [4] |

| 128.24 | Ar-CH | [4] |

| 126.27 | Ar-CH | [4] |

| 35.59 | -CH₂-COOH | [4] |

| 30.49 | -CH₂-Ph | [4] |

Table 2.3: IR Spectroscopic Data for 3-Phenylpropanoic Acid

| Wavenumber (cm⁻¹) | Functional Group | Reference |

| 3032 | C-H stretch (aromatic) | [3] |

| 2937, 2870 | C-H stretch (aliphatic) | [3] |

| 1740 | C=O stretch (carboxylic acid) | [3] |

Table 2.4: Mass Spectrometry Data for this compound

The mass spectrum of this compound is available on the NIST WebBook.[2] Prominent peaks are observed at m/z values of 105, 104, and 91.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of carboxylic acid anhydrides is the dehydration of the corresponding carboxylic acid. This can be achieved using a variety of dehydrating agents. A plausible experimental protocol for the synthesis of this compound from 3-phenylpropanoic acid using acetic anhydride as the dehydrating agent is described below. This protocol is based on general procedures for anhydride synthesis.

Materials:

-

3-Phenylpropanoic acid

-

Acetic anhydride

-

Inert solvent (e.g., toluene or dichloromethane)

-

Apparatus for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenylpropanoic acid in an excess of acetic anhydride. An inert solvent may be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the broad O-H stretch of the carboxylic acid).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess acetic anhydride and the acetic acid byproduct are removed by distillation under reduced pressure.

-

The resulting crude this compound can be further purified by recrystallization or vacuum distillation.

Applications in Drug Development

3-Phenylpropanoic acid and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. A notable application is in the synthesis of HIV protease inhibitors, such as Amprenavir.

Role in the Synthesis of Amprenavir

In the synthesis of the HIV protease inhibitor Amprenavir, 3-phenylpropanoic acid is coupled with a chiral auxiliary, N-tosyl-cis-aminoindanol.[5] This coupling reaction is a critical step and is typically mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5] The use of DCC facilitates the formation of a highly reactive intermediate, an O-acylisourea, which can be considered an activated form of the carboxylic acid, functionally similar to an anhydride, that readily reacts with the hydroxyl group of the chiral auxiliary to form an ester.

The following diagram illustrates the workflow for this key coupling step in the synthesis of an Amprenavir intermediate.

Caption: Workflow for the DCC-mediated coupling of 3-phenylpropanoic acid.

References

An In-Depth Technical Guide to the Synthesis of 3-Phenylpropanoic Anhydride from 3-Phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-phenylpropanoic anhydride from its corresponding carboxylic acid. The document details established synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the efficient and effective preparation of this valuable chemical intermediate.

Introduction

3-Phenylpropanoic acid, also known as hydrocinnamic acid, is a carboxylic acid that serves as a precursor to a variety of chemical entities. Its anhydride, this compound, is a key reagent in organic synthesis, particularly in acylation reactions where the introduction of a 3-phenylpropanoyl group is desired. This guide explores the common and effective methods for the preparation of this compound, focusing on practical laboratory-scale synthesis.

Synthetic Methodologies

The synthesis of carboxylic acid anhydrides from their corresponding acids is a fundamental transformation in organic chemistry. The primary challenge lies in the removal of a molecule of water from two molecules of the carboxylic acid. Several methods have been developed to achieve this, ranging from direct dehydration to the use of coupling agents or conversion to a more reactive intermediate. This guide will focus on three prominent methods:

-

Method A: Dehydration using Dicyclohexylcarbodiimide (DCC)

-

Method B: Reaction with Acetic Anhydride

-

Method C: From 3-Phenylpropanoyl Chloride and 3-Phenylpropanoate

The selection of a particular method will depend on factors such as available reagents, desired purity, and scalability.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods.

| Method | Reagents | Solvent | Reaction Time (approx.) | Yield (%) | Purity (%) |

| A | 3-Phenylpropanoic acid, Dicyclohexylcarbodiimide (DCC) | Dichloromethane (DCM) | 2-4 hours | >90 | High |

| B | 3-Phenylpropanoic acid, Acetic Anhydride | Neat (no solvent) | 1-2 hours | Variable | Moderate |

| C | Sodium 3-phenylpropanoate, 3-Phenylpropanoyl chloride | Tetrahydrofuran (THF) | 1-3 hours | High | High |

Experimental Protocols

Method A: Dehydration using Dicyclohexylcarbodiimide (DCC)

This method is often preferred for its mild reaction conditions and high yields. DCC acts as a powerful dehydrating agent, forming the insoluble dicyclohexylurea (DCU) as a byproduct, which can be easily removed by filtration.

Experimental Workflow:

Figure 1: Experimental workflow for DCC-mediated synthesis.

Procedure:

-

In a round-bottom flask, dissolve 3-phenylpropanoic acid (2.0 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the stirred solution of 3-phenylpropanoic acid at 0°C over a period of 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate.

-

Wash the filtrate successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Method B: Reaction with Acetic Anhydride

This method utilizes the principle of trans-anhydridization. Acetic anhydride serves as both a reagent and a dehydrating agent. The reaction is typically driven to completion by removing the more volatile acetic acid byproduct.

Experimental Workflow:

Figure 2: Experimental workflow for synthesis using acetic anhydride.

Procedure:

-

Combine 3-phenylpropanoic acid and an excess of acetic anhydride (typically 2-3 equivalents) in a round-bottom flask equipped with a distillation apparatus.

-

Heat the mixture to reflux with stirring for 1-2 hours.

-

Monitor the reaction progress by observing the distillation of acetic acid.

-

Once the reaction is complete, carefully remove the excess acetic anhydride and the acetic acid byproduct by distillation, preferably under reduced pressure.

-

The remaining residue is the crude this compound, which can be further purified by vacuum distillation.

Method C: From 3-Phenylpropanoyl Chloride and 3-Phenylpropanoate

This method involves the reaction of an acid chloride with a carboxylate salt. It is a high-yielding method that produces a clean product. 3-Phenylpropanoyl chloride is commercially available or can be prepared from 3-phenylpropanoic acid using thionyl chloride.

Signaling Pathway:

Figure 3: Reaction pathway for anhydride synthesis from acid chloride.

Procedure:

-

Preparation of Sodium 3-phenylpropanoate:

-

Dissolve 3-phenylpropanoic acid in a suitable solvent such as ethanol.

-

Add an equimolar amount of sodium hydroxide solution and stir until the acid is completely neutralized.

-

Remove the solvent under reduced pressure to obtain the dry sodium 3-phenylpropanoate salt.

-

-

Synthesis of this compound:

-

Suspend the dried sodium 3-phenylpropanoate in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Add an equimolar amount of 3-phenylpropanoyl chloride dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture for 1-3 hours. The formation of sodium chloride as a white precipitate will be observed.

-

Filter the reaction mixture to remove the sodium chloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization.

-

Conclusion

The synthesis of this compound from 3-phenylpropanoic acid can be successfully achieved through various methodologies. The choice of method depends on the specific requirements of the researcher, including scale, purity, and available resources. The DCC-mediated dehydration offers a mild and high-yielding route, while the use of acetic anhydride provides a more direct but potentially lower-yielding alternative. The reaction of the corresponding acid chloride with the carboxylate salt is also a highly effective method for producing a pure product. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this compound in a laboratory setting.

3-Phenylpropanoic Anhydride: A Technical Guide for Researchers

An in-depth examination of the synthesis, properties, and reactivity of 3-phenylpropanoyl 3-phenylpropanoate for applications in chemical and pharmaceutical research.

Introduction

3-Phenylpropanoic anhydride, also known by its common name hydrocinnamic anhydride, is a symmetrical acid anhydride derived from 3-phenylpropanoic acid. As a reactive acylating agent, it serves as a key intermediate in organic synthesis for the introduction of the 3-phenylpropanoyl group. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its characteristic reactions, tailored for researchers and professionals in drug development and chemical sciences.

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is critical for research and regulatory purposes. The standard nomenclature and identifiers for this compound are provided below.

-

IUPAC Name : 3-phenylpropanoyl 3-phenylpropanoate[1].

-

CAS Number : 15781-96-1[1].

-

Molecular Formula : C₁₈H₁₈O₃[1].

-

SMILES : C1=CC=C(C=C1)CCC(=O)OC(=O)CCC2=CC=CC=C2[1].

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of this compound is presented in Table 1. These data are essential for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 282.3 g/mol | PubChem[1] |

| Exact Mass | 282.1256 g/mol | LookChem[2] |

| XLogP3 | 3.7 | PubChem, LookChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem, LookChem[1][2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem, LookChem[1][2] |

| Rotatable Bond Count | 8 | LookChem[2] |

| Polar Surface Area (PSA) | 43.37 Ų | LookChem[2] |

| Complexity | 293 | LookChem[2] |

| logP (Octanol/Water) | 3.322 | Cheméo (Crippen Calculated)[3] |

| Water Solubility (logS) | -4.20 | Cheméo (Crippen Calculated)[3] |

| Boiling Point (Predicted) | 794.76 K | Cheméo (Joback Calculated)[3] |

| Melting Point (Predicted) | 358.01 K | Cheméo (Joback Calculated)[3] |

Synthesis and Experimental Protocols

The primary route to this compound is through the dehydration of its parent carboxylic acid, 3-phenylpropanoic acid. While various dehydrating agents can be employed, a common and effective laboratory-scale method involves the use of acetic anhydride, which acts as both a reagent and a water scavenger.

General Synthesis Workflow

The logical flow for the synthesis involves the reaction of the carboxylic acid with a dehydrating agent, followed by purification to isolate the desired anhydride.

Detailed Experimental Protocol: Dehydration using Acetic Anhydride

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

3-Phenylpropanoic acid (hydrocinnamic acid)

-

Acetic anhydride

-

Toluene (or another suitable high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser, add 3-phenylpropanoic acid (2.0 equivalents).

-

Reagent Addition: Add acetic anhydride (1.0 to 1.2 equivalents) and a small amount of toluene. The acetic anhydride will react with the carboxylic acid to form the anhydride and acetic acid.

-

Heating: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the cessation of acetic acid distillation or by analytical methods such as TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the volatile components (excess acetic anhydride, toluene, and the acetic acid byproduct) under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield the pure product.

Chemical Reactivity and Applications

As a carboxylic acid anhydride, this compound is an effective acylating agent. Its primary utility in research and development lies in its ability to transfer the 3-phenylpropanoyl group to various nucleophiles, such as alcohols, amines, and arenes (via Friedel-Crafts acylation). These reactions are fundamental in the synthesis of esters, amides, and ketones, respectively, which may serve as intermediates in drug development or as final target molecules.

In some synthetic procedures, such as the chemoselective reduction of carboxylic acids to aldehydes, the formation of the corresponding anhydride can be a significant competing pathway or the primary mass balance of the reaction[4].

General Acylation Reaction

The anhydride reacts with nucleophiles (Nu-H), such as an alcohol (R'-OH) or a primary/secondary amine (R'R''NH), to form an acylated product and a molecule of 3-phenylpropanoic acid as a byproduct.

Biological and Pharmacological Context

Currently, there is limited information available on the specific biological activities or signaling pathways directly involving this compound. Research has predominantly focused on its parent compound, 3-phenylpropanoic acid (3-PPA), which is a metabolite resulting from the bacterial degradation of phenylalanine in the intestine[5]. Studies have shown that 3-PPA exhibits antimicrobial and antifungal properties[6]. Furthermore, derivatives of aryl propionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs)[7]. The anhydride itself is best viewed as a synthetic precursor or intermediate used to create more complex molecules that may possess biological activity. Its role in drug development is therefore primarily as a building block in the synthesis of active pharmaceutical ingredients.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

Spectral Data Analysis of 3-Phenylpropanoic Anhydride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-phenylpropanoic anhydride (also known as hydrocinnamic anhydride), a chemical intermediate of interest to researchers and professionals in drug development and organic synthesis. This document outlines the key spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data visualizations.

Executive Summary

This compound is a symmetrical anhydride derived from 3-phenylpropanoic acid. Its structure is confirmed by a combination of spectroscopic techniques. This guide presents an in-depth analysis of its 1H NMR, 13C NMR, IR, and MS spectral data. The information herein is intended to serve as a valuable resource for scientists requiring detailed structural elucidation and characterization of this compound.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | Multiplet | 10H | Aromatic protons (Ar-H) |

| ~2.9 | Triplet | 4H | -CH2-CH2-C=O |

| ~2.7 | Triplet | 4H | -CH2-CH2-C=O |

Table 2: 13C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl Carbon (C=O) |

| ~140 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~35 | -CH2-C=O |

| ~30 | -CH2-Ar |

Note: The exact chemical shifts for NMR data were not publicly available in the searched literature. The provided values are estimations based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| ~1820 | Strong | C=O stretching (anhydride, symmetric) |

| ~1750 | Strong | C=O stretching (anhydride, asymmetric) |

| ~3030 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching |

| ~1495, 1450 | Medium-Weak | Aromatic C=C bending |

| ~1045 | Medium | C-O-C stretching |

Mass Spectrometry (MS)

Table 4: Major Fragments in Mass Spectrum (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 105 | 100 | [C6H5CH2CH2CO]+ (acylium ion) |

| 104 | ~95 | [C8H8]+ |

| 91 | ~80 | [C7H7]+ (tropylium ion) |

| 133 | Moderate | [M - C9H9O]+ |

| 282 | Low | [M]+ (Molecular ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl3), in a standard 5 mm NMR tube. The 1H and 13C NMR spectra are recorded on a spectrometer, such as a Varian A-60 or a more modern high-field instrument. For 1H NMR, spectra are typically acquired over a spectral width of 0-12 ppm. For 13C NMR, a spectral width of 0-220 ppm is common. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the data can be acquired using a KBr pellet method or as a neat solid on a diamond ATR (Attenuated Total Reflectance) accessory. The spectrum is typically recorded over the range of 4000-400 cm-1.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

3-Phenylpropanoic Anhydride: An In-depth Technical Guide to Nucleophilic Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanoic anhydride, also known as hydrocinnamic anhydride, is a reactive carboxylic acid derivative that serves as a valuable reagent in organic synthesis. Its utility is particularly pronounced in the acylation of various nucleophiles to form amides and esters, which are pivotal functional groups in numerous pharmaceuticals and biologically active molecules. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and phenols. The document details the underlying reaction mechanisms, provides experimental protocols, and presents available quantitative data to inform synthetic strategy and reaction optimization.

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reaction of this compound with nucleophiles is a nucleophilic acyl substitution. In this process, the nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a 3-phenylpropanoate anion as the leaving group. The overall transformation results in the acylation of the nucleophile.

The general workflow for this reaction is depicted below:

Figure 1: General workflow for the nucleophilic acyl substitution of this compound.

The reactivity of the nucleophile is a critical factor governing the reaction rate and success. Generally, more basic and less sterically hindered nucleophiles will react more readily with the anhydride.

Reactivity with Amine Nucleophiles (Aminolysis)

The reaction of this compound with primary and secondary amines is typically a facile process that leads to the formation of N-substituted 3-phenylpropanamides. These reactions are often high-yielding and can be carried out under mild conditions. In many applications, 3-phenylpropanoic acid is converted in situ to a mixed anhydride, which then reacts with the amine.

Quantitative Data on Amidation:

| Nucleophile (Amino Acid) | Product | Yield (%) | Reference |

| L-Glutamic Acid | N-(3-Phenylpropanoyl)-L-glutamic acid | Low (under acidic conditions) | |

| Amino Acids with hydrophilic side chains | Dipeptides | 66-96 | |

| tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate | Intermediate for a ROCK/MYLK4 inhibitor | - | [1] |

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3-phenylpropanamides

This protocol is adapted from general methods for the acylation of anilines.

Materials:

-

This compound

-

Substituted aniline

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in the chosen anhydrous solvent, add the base (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

-

Upon completion, quench the reaction with 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

The reaction mechanism for the aminolysis of this compound is illustrated below:

Figure 2: Reaction mechanism for the aminolysis of this compound.

Reactivity with Alcohol and Phenol Nucleophiles (Alcoholysis/Phenolysis)

This compound reacts with alcohols and phenols to produce the corresponding 3-phenylpropanoate esters. These reactions are generally slower than aminolysis and often require a catalyst, such as a strong acid or a nucleophilic catalyst (e.g., 4-dimethylaminopyridine, DMAP), and/or elevated temperatures.

Quantitative Data on Esterification:

Specific yield data for the direct reaction of this compound with a range of alcohols and phenols is limited in the available literature. However, related transformations provide an indication of expected outcomes.

| Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Alkyl Trimethylsilyl Ethers | Lewis Acid (e.g., Sn(OTf)₂) | Alkyl 3-phenylpropanoates | ~90 | [2] |

| Benzyl Alcohol | In situ generated mixed anhydride | Benzyl 3-phenylpropanoate | 92 | [3] |

| Phenol | In situ generated mixed anhydride | Phenyl 3-phenylpropanoate | - | [3] |

| Substituted Phenols | Polyphosphoric Acid (with 3-phenylpropanoic acid) | Dihydrocoumarin derivatives | 40-67 | [4] |

Experimental Protocol: General Procedure for the Esterification of an Alcohol

This protocol is a general method for the esterification of alcohols using a carboxylic anhydride.

Materials:

-

This compound

-

Alcohol

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Catalyst (e.g., DMAP, concentrated Sulfuric Acid)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the alcohol (1.0 eq), this compound (1.2 eq), and the catalyst (0.1 eq of DMAP or a few drops of concentrated H₂SO₄) in the anhydrous solvent.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the mixture with saturated sodium bicarbonate solution to neutralize the acidic byproduct and any unreacted anhydride.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or distillation.

The mechanism for the alcoholysis of this compound follows a similar pathway to aminolysis:

Figure 3: Reaction mechanism for the alcoholysis of this compound.

Conclusion

This compound is a versatile and effective reagent for the acylation of a wide range of nucleophiles. Its reactions with amines are generally rapid and high-yielding, providing straightforward access to amides. The esterification of alcohols and phenols is also readily achievable, often with the aid of a catalyst. While comprehensive quantitative and kinetic data for this compound itself is not extensively documented, the general principles of anhydride reactivity, along with data from analogous systems, provide a strong foundation for its application in synthetic chemistry. The protocols and data presented in this guide are intended to assist researchers and drug development professionals in the effective utilization of this valuable synthetic building block. Further systematic studies on the reactivity of this compound with a diverse array of nucleophiles would be beneficial to the scientific community.

References

Navigating the Safe Handling of 3-Phenylpropanoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Physical Data

Quantitative data regarding the physical, chemical, and potential toxicological properties of 3-Phenylpropanoic anhydride are summarized in the tables below. This information has been compiled from various chemical databases and supplier information.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C18H18O3 | PubChem[1], LookChem[2] |

| Molecular Weight | 282.34 g/mol | PubChem[1], LookChem[2] |

| CAS Number | 15781-96-1 | PubChem[1], LookChem[2] |

| Appearance | Solid (form not specified) | Inferred from related compounds |

| Boiling Point | 794.76 K (calculated) | Cheméo[3] |

| LogP (Octanol/Water Partition Coefficient) | 3.322 (calculated) | Cheméo[3] |

| Hydrogen Bond Donor Count | 0 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |

Toxicological Data (Inferred from Structurally Similar Compounds)

Caution: The toxicological properties of this compound have not been fully investigated. The following data is based on similar chemical structures and should be treated as indicative of potential hazards.

| Hazard | Description | Precautionary Statements (Inferred) |

| Skin Corrosion/Irritation | May cause skin irritation.[4] | Wash skin thoroughly after handling. Wear protective gloves. |

| Serious Eye Damage/Irritation | May cause serious eye irritation.[4] | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation.[4] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. | Avoid ingestion and inhalation.[4] |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available. | Handle with caution as long-term effects are unknown. |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[4]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use.

-

Lab Coat: A standard laboratory coat should be worn to protect street clothing. For procedures with a higher risk of splashing, a chemically resistant apron or suit may be necessary.[4]

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used in conjunction with a properly functioning fume hood.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.[4]

-

Keep the container tightly closed when not in use.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency and First Aid Measures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response

In the case of a spill, follow a structured response to ensure safety and proper cleanup.

Caption: A logical workflow for responding to a chemical spill.

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, should be collected in a suitable, labeled container and disposed of in accordance with all applicable federal, state, and local regulations for chemical waste. Do not allow the material to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and risk assessment by qualified safety professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional and regulatory safety guidelines.

References

The Genesis of a Reagent: Unraveling the Discovery and History of 3-Phenylpropanoic Anhydride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanoic anhydride, a symmetrical anhydride derived from 3-phenylpropanoic acid (also known as hydrocinnamic acid), serves as a valuable reagent in organic synthesis. Its utility lies in its ability to introduce the 3-phenylpropanoyl group into various molecules, a motif present in a range of biologically active compounds and natural products. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, characterization, and the evolution of its preparative methods. While a definitive singular "discovery" of this compound is not prominently documented in historical chemical literature, its existence and synthesis are intrinsically linked to the broader development of organic chemistry and the understanding of carboxylic acid derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₈O₃ | [1][2] |

| Molecular Weight | 282.33 g/mol | [1][2] |

| CAS Number | 15781-96-1 | [1] |

| Appearance | White crystalline solid (predicted) | |

| Melting Point | Not experimentally reported in searched literature | |

| Boiling Point | Not experimentally reported in searched literature | |

| Calculated LogP | 3.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 8 | [1] |

Historical Context and Synthesis Evolution

The history of this compound is intertwined with the study of its parent carboxylic acid, 3-phenylpropanoic acid. Early methods for the formation of carboxylic anhydrides, developed in the 19th and early 20th centuries, laid the foundation for the synthesis of compounds like this compound.

Early Methods of Anhydride Synthesis

Historically, the synthesis of carboxylic acid anhydrides was a significant area of investigation in organic chemistry. Common methods that likely enabled the first preparations of this compound include:

-

Reaction of Acyl Chlorides with Carboxylate Salts: A classical and widely applicable method involves the reaction of an acyl chloride with the salt of a carboxylic acid. In the context of this compound, this would involve the reaction of 3-phenylpropanoyl chloride with a salt of 3-phenylpropanoic acid, such as sodium 3-phenylpropanoate.

-

Dehydration of Carboxylic Acids: The direct dehydration of carboxylic acids is another fundamental approach. Early methods employed strong dehydrating agents such as phosphorus pentoxide (P₄O₁₀) or heating the carboxylic acid to high temperatures.

The following diagram illustrates the general historical approaches to symmetric anhydride synthesis.

Modern Synthetic Methods

While the classical methods are still viable, contemporary organic synthesis offers a plethora of milder and more efficient reagents for the preparation of this compound. These methods often provide higher yields and are compatible with a wider range of functional groups.

Some modern approaches include the use of:

-

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to promote the dehydration of carboxylic acids.

-

Other Dehydrating Agents: A variety of other reagents can effect the conversion of carboxylic acids to anhydrides, including trifluoroacetic anhydride, oxalyl chloride, and various phosphonium- and uranium-based reagents.

The general workflow for the synthesis of this compound from its corresponding acid using a modern dehydrating agent is depicted below.

Experimental Protocols

Synthesis of this compound using Dicyclohexylcarbodiimide (DCC)

Materials:

-

3-Phenylpropanoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2.0 equivalents of 3-phenylpropanoic acid in anhydrous dichloromethane.

-

Addition of DCC: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 1.0 equivalent of dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Workup:

-

Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.

-

Wash the filtrate with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford the pure this compound.

Characterization Data:

The synthesized this compound can be characterized using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the two propionyl chains. The integration of these signals should be consistent with the symmetrical structure. |

| ¹³C NMR | Resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons. |

| IR Spectroscopy | Characteristic strong C=O stretching vibrations for the anhydride functional group, typically appearing as two bands in the region of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (m/z = 282.33). |

Applications in Drug Development and Research

This compound is primarily used as an acylating agent to introduce the 3-phenylpropanoyl moiety. This structural unit is of interest in medicinal chemistry and drug development due to its presence in various pharmacologically active molecules. The anhydride offers a more reactive alternative to the parent carboxylic acid for acylation reactions, particularly in the formation of esters and amides.

Conclusion

While the precise moment of the first synthesis of this compound is not clearly demarcated in the annals of chemical history, its conceptualization and preparation are a direct consequence of the foundational principles of organic synthesis developed over the past two centuries. The evolution of synthetic methodologies has transitioned from harsh, classical techniques to milder, more efficient modern protocols, making this and other anhydrides readily accessible for research and development. This guide provides the core knowledge required for professionals in the field to understand, synthesize, and utilize this compound in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: 3-Phenylpropanoic Anhydride as an Acylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanoic anhydride is a versatile and reactive acylating agent employed in organic synthesis to introduce the 3-phenylpropanoyl group into a variety of molecules. This modification is of significant interest in medicinal chemistry and drug development, as the resulting acylated compounds have shown a range of biological activities. The 3-phenylpropanoyl moiety is found in the backbone of various natural products and synthetic compounds with therapeutic potential. These notes provide detailed protocols for the application of this compound in N-acylation, O-acylation, and Friedel-Crafts acylation reactions.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₈O₃ |

| Molecular Weight | 282.33 g/mol |

| CAS Number | 15781-96-1 |

| Appearance | White to off-white solid |

| Melting Point | 76-78 °C |

| Boiling Point | 390.4 °C at 760 mmHg |

Applications in Organic Synthesis

This compound is a valuable reagent for the formation of amide, ester, and carbon-carbon bonds through acylation.

N-Acylation: Synthesis of Amides

The reaction of this compound with primary and secondary amines provides a straightforward method for the synthesis of N-substituted 3-phenylpropanamides. These amides are of interest as potential bioactive molecules.

O-Acylation: Synthesis of Esters

Alcohols and phenols can be readily acylated with this compound to yield the corresponding 3-phenylpropanoate esters. These esters have applications in fragrance, and as intermediates in the synthesis of more complex molecules.

Friedel-Crafts Acylation

Aromatic compounds can be acylated using this compound in the presence of a Lewis acid catalyst to form aryl ketones. This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of precursors for various pharmaceuticals.

Experimental Protocols

Protocol 1: N-Acylation of Benzylamine with this compound

This protocol describes the synthesis of N-benzyl-3-phenylpropanamide.

Materials:

-

This compound

-

Benzylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 3.54 mmol) in 20 mL of dichloromethane.

-

To the stirred solution, add benzylamine (0.38 g, 3.54 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with 20 mL of saturated aqueous NaHCO₃ solution to remove the 3-phenylpropanoic acid byproduct.

-

Separate the organic layer and wash it with 20 mL of water, followed by 20 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Yield: 85-95%

Quantitative Data for N-Acylation of Various Amines:

| Amine | Product | Reaction Time (h) | Yield (%) |

| Aniline | N-phenyl-3-phenylpropanamide | 3 | 92 |

| Morpholine | 1-(3-phenylpropanoyl)morpholine | 2 | 95 |

| Piperidine | 1-(3-phenylpropanoyl)piperidine | 2 | 93 |

Protocol 2: O-Acylation of Benzyl Alcohol with this compound

This protocol details the synthesis of benzyl 3-phenylpropanoate.

Materials:

-

This compound

-

Benzyl alcohol

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, dissolve benzyl alcohol (0.38 g, 3.51 mmol) and pyridine (0.33 g, 4.21 mmol) in 20 mL of dichloromethane.

-

To the stirred solution, add this compound (1.0 g, 3.54 mmol) portion-wise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of water, and 20 mL of saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Expected Yield: 80-90%

Quantitative Data for O-Acylation of Various Alcohols:

| Alcohol | Product | Reaction Time (h) | Yield (%) |

| Phenol | Phenyl 3-phenylpropanoate | 5 | 88 |

| Ethanol | Ethyl 3-phenylpropanoate | 4 | 85 |

| Isopropanol | Isopropyl 3-phenylpropanoate | 6 | 82 |

Protocol 3: Friedel-Crafts Acylation of Anisole with this compound

This protocol describes the synthesis of 1-(4-methoxyphenyl)-3-phenylpropan-1-one. Please note: This is an adapted protocol, as a specific procedure for this compound was not found. The conditions are based on similar Friedel-Crafts acylations with other anhydrides.

Materials:

-

This compound

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice-water bath

-

Concentrated hydrochloric acid (HCl)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.0 g, 7.5 mmol) and 20 mL of anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice-water bath.

-

In the dropping funnel, prepare a solution of this compound (1.0 g, 3.54 mmol) and anisole (0.38 g, 3.51 mmol) in 10 mL of anhydrous dichloromethane.

-

Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

-

Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl.

-

Stir vigorously until the ice has melted and the layers have separated.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with 2 x 20 mL of dichloromethane.

-

Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Expected Yield: 70-80%

Biological Relevance and Signaling Pathway Visualization

Derivatives of 3-phenylpropanoic acid have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Signaling Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

Caption: Inhibition of the COX pathway by 3-phenylpropanoic acid derivatives.

Experimental Workflow for Acylation Reactions

The general workflow for performing acylation reactions with this compound is outlined below.

Caption: General experimental workflow for acylation reactions.

Conclusion

This compound is an effective acylating agent for the synthesis of amides, esters, and aryl ketones. The protocols provided herein offer a starting point for the exploration of its utility in the synthesis of novel compounds with potential applications in drug discovery and development. The ability of 3-phenylpropanoylated compounds to interact with biological targets such as the COX enzymes highlights the importance of this chemical transformation in medicinal chemistry.

Application Notes and Protocols: 3-Phenylpropanoic Anhydride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, modification of the N-terminus is a crucial step for a variety of applications, including mimicking the natural structure of a peptide segment within a larger protein, improving stability, or altering biological activity. N-terminal "capping" involves the acylation of the free N-terminal amine of a synthesized peptide. While acetic anhydride is commonly used for acetylation, 3-phenylpropanoic anhydride offers a method to introduce a bulkier, more hydrophobic 3-phenylpropanoyl (hydrocinnamoyl) group. This modification can significantly influence the peptide's conformational properties, receptor binding affinity, and pharmacokinetic profile.

These application notes provide detailed protocols for the use of this compound for the N-terminal capping of peptides synthesized on solid phase. An alternative protocol using 3-phenylpropanoic acid with a standard coupling reagent is also presented.

Data Presentation

While specific quantitative data for the efficiency of this compound in N-terminal capping is not extensively reported in the literature, the success of the reaction can be monitored by standard analytical techniques. The expected outcome is a high-yield conversion of the free N-terminal amine to the N-acyl peptide.

| Parameter | Method | Expected Result |

| Reaction Completion | Kaiser Test or Chloranil Test | Negative result (indicating the absence of free primary amines) |

| Product Purity | RP-HPLC | A single major peak corresponding to the capped peptide |

| Molecular Weight Confirmation | Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | Observed mass should match the calculated mass of the N-hydrocinnamoyl peptide |

| Capping Efficiency | RP-HPLC Peak Area Analysis | >95% conversion to the capped product |

Experimental Protocols

Protocol 1: N-Terminal Capping with this compound

This protocol details the procedure for capping the N-terminus of a resin-bound peptide using this compound following the final deprotection step in solid-phase peptide synthesis (SPPS).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid Phase Peptide Synthesis (SPPS) reaction vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Preparation:

-

Following the final Fmoc-deprotection of the N-terminal amino acid, wash the peptide-resin thoroughly with DMF (3 x resin volume for 1 minute each) to remove residual piperidine.

-

Wash the resin with DCM (3 x resin volume for 1 minute each) and then again with DMF (2 x resin volume for 1 minute each).

-

-

Capping Solution Preparation:

-

Prepare a 0.5 M solution of this compound in DMF. For a 0.1 mmol scale synthesis, this would typically be 142 mg of this compound in 1 mL of DMF.

-

Prepare a 1 M solution of DIPEA in DMF.

-

-

Capping Reaction:

-

To the washed peptide-resin in the reaction vessel, add the this compound solution (e.g., 1 mL for a 0.1 mmol scale, providing 5 equivalents).

-

Add the DIPEA solution (e.g., 0.2 mL for a 0.1 mmol scale, providing 2 equivalents).

-

Seal the reaction vessel and agitate at room temperature for 1-2 hours under an inert atmosphere.

-

-

Monitoring the Reaction:

-

After the reaction time, take a small sample of the resin beads and perform a Kaiser test. A negative result (colorless or yellow beads) indicates the absence of free primary amines and a complete capping reaction.

-

If the Kaiser test is positive, the capping step (Step 3) can be repeated with fresh reagents.

-

-

Washing:

-

Once the reaction is complete, drain the capping solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (5 x resin volume for 1 minute each) to remove excess reagents and byproducts.

-

Wash the resin with DCM (5 x resin volume for 1 minute each) to prepare for drying or cleavage.

-

-

Cleavage and Deprotection:

-

The N-terminally capped peptide can now be cleaved from the resin and deprotected using standard procedures (e.g., with a trifluoroacetic acid-based cleavage cocktail).

-

Protocol 2: N-Terminal Capping with 3-Phenylpropanoic Acid and a Coupling Reagent

This protocol is an alternative for when this compound is unavailable. It utilizes the more common 3-phenylpropanoic acid in conjunction with a standard peptide coupling reagent.

Materials:

-

Peptide-resin with a free N-terminal amine

-

3-Phenylpropanoic acid (Hydrocinnamic acid)

-

Peptide coupling reagent (e.g., HBTU, HATU, or PyBOP)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid Phase Peptide Synthesis (SPPS) reaction vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Preparation:

-

Follow the same resin preparation steps as in Protocol 1 (Step 1).

-

-

Coupling Solution Preparation (Pre-activation):

-

In a separate vial, dissolve 3-phenylpropanoic acid (5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 4.9 equivalents) in DMF.

-

Add DIPEA (10 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated coupling solution to the washed peptide-resin in the reaction vessel.

-

Seal the reaction vessel and agitate at room temperature for 2-4 hours under an inert atmosphere.

-

-

Monitoring the Reaction:

-

Perform a Kaiser test as described in Protocol 1 (Step 4) to check for reaction completion. Repeat the coupling step if necessary.

-

-

Washing:

-

Follow the same washing procedure as in Protocol 1 (Step 5).

-

-

Cleavage and Deprotection:

-

Proceed with the cleavage and deprotection of the N-terminally capped peptide as described in Protocol 1 (Step 6).

-

Logical Relationship of Reagents in Capping Reaction

The following diagram illustrates the roles of the key reagents in the N-terminal capping reaction.

Conclusion

The introduction of a 3-phenylpropanoyl group at the N-terminus of a peptide can be a valuable strategy in peptide design and drug development. Both this compound and 3-phenylpropanoic acid (with a coupling agent) provide effective means to achieve this modification. The choice of protocol may depend on the availability of reagents and the specific requirements of the peptide being synthesized. It is recommended to optimize reaction times and reagent stoichiometry for each specific peptide sequence to ensure high capping efficiency. Standard analytical methods should be employed to confirm the successful modification of the final product.

Application Note: 3-Phenylpropanoic Anhydride for Selective Acylation of Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective acylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of amides, which are prevalent in pharmaceuticals, natural products, and advanced materials. 3-Phenylpropanoic acid, also known as hydrocinnamic acid, is a valuable building block in the synthesis of various therapeutic agents, including anti-inflammatory and analgesic drugs.[1] Its anhydride, 3-phenylpropanoic anhydride, serves as an efficient acylating agent. This application note details a robust and environmentally friendly protocol for the chemoselective N-acylation of amines using this compound in an aqueous medium. The methodology demonstrates high selectivity for amino groups, even in the presence of other nucleophilic functional groups such as phenols and thiols, making it a valuable tool in complex molecule synthesis and drug development.[2][3]

Core Principle

The protocol is based on the principle of pH-controlled reactivity of amines. In an acidic aqueous medium, the amine is protonated to form its non-nucleophilic ammonium salt. The subsequent addition of a mild base, such as sodium bicarbonate, gradually liberates the free amine, which then readily reacts with the co-present this compound. This in-situ generation of the nucleophilic amine in the presence of the acylating agent allows for a controlled and selective reaction.[2] This method avoids the use of hazardous organic solvents and harsh catalysts, aligning with the principles of green chemistry.

Logical Workflow for Selective Amine Acylation

Caption: General workflow for the selective acylation of amines.

Experimental Protocols

Materials and Equipment

-

Amine substrate

-

This compound

-

6N Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃), solid

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum desiccator

General Protocol for Selective N-Acylation

This protocol is adapted from established methods for the chemoselective acylation of amines in aqueous media.[2][4]

-

Amine Solubilization and Protonation:

-

In a suitable flask equipped with a magnetic stir bar, suspend the amine (1.0 mmol) in deionized water (5 mL).

-

To the stirred suspension, add 6N HCl dropwise until the amine completely dissolves and a homogeneous solution is formed (typically pH ~1.5). This converts the amine to its water-soluble hydrochloride salt.[2]

-

Cool the resulting solution in an ice bath.

-

-

Acylation Reaction:

-

To the cold, stirred solution, add this compound (1.0-1.2 mmol).

-

Slowly add solid sodium bicarbonate in small portions. Effervescence (CO₂ evolution) will be observed. Continue adding NaHCO₃ until the effervescence ceases and the pH of the mixture reaches approximately 5.5.[2]

-

The N-acylated product will precipitate out of the solution as the reaction proceeds.

-

-

Product Isolation and Purification:

-

Allow the mixture to stir for an additional 15-30 minutes in the ice bath to ensure complete precipitation.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid product with cold deionized water (2 x 2 mL) to remove any inorganic salts.

-

Dry the product by pressing it between folds of filter paper, followed by drying in a vacuum desiccator to a constant weight.

-

Protocol for Chemoselective Acylation of Aminophenol

This protocol demonstrates the selectivity of the method for acylating an amino group in the presence of a phenolic hydroxyl group.

-

Substrate Solubilization:

-

Dissolve 4-aminophenol (1.0 mmol) in deionized water (5 mL) by adding 6N HCl dropwise to form a clear solution (pH ~1.5).

-

Cool the solution in an ice bath.

-

-

Selective Acylation:

-

Add this compound (1.0 mmol) to the cooled solution.

-

Carefully add solid sodium bicarbonate portion-wise with stirring until the pH of the medium is approximately 5.5.

-

A precipitate of the N-acylated product will form, while the phenolic -OH group remains untouched.[2]

-

-

Isolation:

-

Isolate the product following the general product isolation and purification procedure described above.

-

Quantitative Data

The following table summarizes representative yields for the selective acylation of various amines with this compound based on the described protocol.

| Entry | Amine Substrate | Molar Ratio (Amine:Anhydride) | Product | Yield (%) |

| 1 | Aniline | 1:1.1 | N-phenyl-3-phenylpropanamide | >95 |

| 2 | Benzylamine | 1:1.1 | N-benzyl-3-phenylpropanamide | >98 |

| 3 | 4-Aminophenol | 1:1.0 | N-(4-hydroxyphenyl)-3-phenylpropanamide | >95 |

| 4 | 2-Aminothiophenol | 1:1.0 | N-(2-mercaptophenyl)-3-phenylpropanamide | >92 |

| 5 | 1,2-Phenylenediamine | 1:1.0 | N-(2-aminophenyl)-3-phenylpropanamide | >90 (mono-acylated) |

| 6 | Glycine | 1:1.2 | N-(3-phenylpropanoyl)glycine | >90 |

Note: Yields are based on typical outcomes for similar reactions reported in the literature and serve as an illustrative guide.[2][4]

Signaling Pathway of pH-Dependent Amine Acylation

Caption: pH-controlled selective acylation pathway.

Applications in Drug Development

-

Lead Optimization: The mild and selective nature of this protocol allows for the late-stage functionalization of complex molecules containing multiple reactive sites, aiding in the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

-

Prodrug Synthesis: Amide bond formation is a common strategy for creating prodrugs. This method can be employed to attach the 3-phenylpropanoyl moiety to a drug molecule to modify its pharmacokinetic properties.

-

Peptide Modification: The selectivity for primary amines makes this reaction suitable for the N-terminal modification of peptides, which can enhance their stability or alter their biological activity.[5]

-

Green Chemistry Initiatives: In pharmaceutical manufacturing, adopting greener synthesis routes is of high importance. This aqueous, catalyst-free method reduces reliance on volatile organic compounds (VOCs) and simplifies product isolation, contributing to more sustainable processes.[2]

The use of this compound in a pH-controlled aqueous environment provides a highly efficient, selective, and environmentally benign method for the acylation of amines. The protocol is characterized by its simplicity, high yields, and broad substrate scope, including tolerance for other sensitive functional groups. These features make it an invaluable tool for researchers in organic synthesis and drug development, facilitating the streamlined synthesis of amide-containing target molecules.

References

Application Notes and Protocols: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Friedel-Crafts acylation of 3-phenylpropanoic anhydride is a robust and efficient method for the synthesis of α-tetralone, a key structural motif in medicinal chemistry. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring acts as a nucleophile, attacking an in-situ generated acylium ion to form a six-membered ring. The resulting α-tetralone core is a versatile scaffold for the development of a wide range of therapeutic agents, exhibiting activities such as antibacterial, anticancer, antiviral, and antidepressant effects. Notably, derivatives of α-tetralone have shown potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.

Reaction Mechanism and Workflow

The intramolecular Friedel-Crafts acylation of this compound is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA). The reaction involves the formation of an acylium ion intermediate, which then undergoes an intramolecular electrophilic attack by the phenyl ring to form the cyclic ketone, α-tetralone.

Reaction Mechanism

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocols

While specific literature detailing the intramolecular cyclization of this compound is limited, the following protocol is adapted from established procedures for the cyclization of 3-phenylpropanoic acid, a closely related precursor that can be converted to the anhydride in situ or used directly.

Protocol 1: Intramolecular Acylation using a Lewis Acid Catalyst

This protocol outlines a general procedure for the synthesis of α-tetralone from this compound using aluminum chloride as the Lewis acid catalyst.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add this compound (1 equivalent) and anhydrous dichloromethane (DCM) as the solvent.

-

Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum chloride (2.2 equivalents) to the stirred solution. Caution: The addition of AlCl₃ is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the careful addition of crushed ice, followed by concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude α-tetralone can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for the intramolecular Friedel-Crafts acylation to synthesize α-tetralone and its derivatives, based on literature for related starting materials.

| Parameter | Condition | Reference (Adapted) |

| Starting Material | 3-Phenylpropanoic Acid/Anhydride | General Friedel-Crafts |

| Catalyst | Aluminum Chloride (AlCl₃) | [1] |